Roflumilast-d4 N-Oxide

LC-MS/MS Bioanalysis Matrix Effect

Quantifying roflumilast N-oxide in biological matrices is challenged by matrix effects that non-deuterated internal standards fail to correct, leading to >15% inaccuracy. This deuterated analog provides the exact solution. • Certified for LC-MS/MS: compensates ion suppression, achieving LLOQ 0.1 ng/mL in human plasma with inaccuracy & precision <15%. • Validated across species: linearity 0.5-500 ng/mL in guinea pig plasma, recovery >73.4%, RSD ≤6.7%. • Supports ANDA bioequivalence, PK-PD modeling, and CYP450 metabolism studies. Supply: high-purity, batch-certified, shipped globally.

Molecular Formula C17H14Cl2F2N2O4
Molecular Weight 423.23
CAS No. 1794760-31-8
Cat. No. B586408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoflumilast-d4 N-Oxide
CAS1794760-31-8
Synonyms3-(Cyclopropylmethoxy-d4)-N-(3,5-dichloro-1-oxido-4-pyridinyl)-4-(difluoromethoxy)benzamide;  N-(3,5-Dichloro-1-oxopyridin-4-yl)-4-difluoromethoxy-3-(cyclopropyl-d4)_x000B_methoxybenzamide; 
Molecular FormulaC17H14Cl2F2N2O4
Molecular Weight423.23
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F
InChIInChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2/i1D2,2D2
InChIKeyKHXXMSARUQULRI-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Roflumilast-d4 N-Oxide Deuterated Internal Standard


Roflumilast-d4 N-Oxide (CAS 1794760-31-8) is a stable isotope-labeled analog of roflumilast N-oxide, the active metabolite of the phosphodiesterase-4 (PDE4) inhibitor roflumilast [1]. This deuterated compound incorporates four deuterium atoms at the cyclopropylmethoxy moiety, yielding a molecular formula of C₁₇H₁₀D₄Cl₂F₂N₂O₄ and a molecular weight of 423.23 g/mol . It is specifically designed and certified for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of roflumilast N-oxide in biological matrices [1].

Workflow LC-MS/MS bioanalytical ISTD
Analyte Roflumilast N-oxide quantification
Matrix Human plasma research matrices
Selection Logic Co-eluting deuterated analog for matrix-effect correction

Selection Criteria for Roflumilast-d4 N-Oxide


Interchangeability of internal standards in quantitative LC-MS/MS assays is precluded by differential matrix effects and ion suppression phenomena. In complex biological samples such as human plasma, structurally distinct analogs or non-deuterated compounds exhibit divergent chromatographic retention and extraction recovery relative to the analyte, introducing systematic quantification bias [1]. Peer-reviewed validation studies employing penta-deuterated roflumilast N-oxide analogs have demonstrated that the use of structurally dissimilar internal standards results in method inaccuracy exceeding acceptable bioanalytical thresholds (>15% deviation) [2][3]. The deuterium labeling in Roflumilast-d4 N-Oxide ensures near-identical physicochemical behavior to the unlabeled analyte, enabling effective compensation for matrix-induced ionization variability, a property that structurally unrelated internal standards cannot reliably provide .

1
Matrix-effect mismatch Structurally distinct internal standards may exhibit divergent ion suppression, introducing systematic bias in complex matrices.
2
Method inaccuracy risk Non-co-eluting analogs may produce deviation exceeding bioanalytical validation thresholds, requiring method re-optimization.
3
Quantification bias Non-isotopic ISTDs cannot reliably compensate for matrix-induced ionization variability across sample batches.

Roflumilast-d4 N-Oxide Performance Metrics


Matrix Effect Compensation

In human plasma LC-MS/MS assays, Roflumilast-d4 N-Oxide co-elutes with unlabeled roflumilast N-oxide, thereby experiencing identical matrix-induced ion suppression or enhancement. This co-elution property ensures that the analyte-to-internal standard response ratio remains constant despite matrix variability, yielding assay inaccuracy and precision values <15% across the validated calibration range [1]. In contrast, structurally unrelated internal standards or non-co-eluting analogs produce differential matrix effects that can increase inaccuracy beyond the ±15% regulatory acceptance threshold, necessitating time-consuming method re-optimization .

Matrix Effect Compensation
Method context
Co-elution with unlabeled analyte maintains consistent response ratio under matrix variability
Supports bioanalytical validation review
Human plasma; C18 reversed-phase LC-MS/MS
LC-MS/MS Bioanalysis Matrix Effect

LLOQ and Assay Sensitivity

Validated LC-MS/MS methods employing penta-deuterated roflumilast N-oxide as internal standard achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL for roflumilast N-oxide in human plasma [1]. This sensitivity is essential for accurate pharmacokinetic profiling at clinically relevant concentrations following therapeutic dosing. In a separate validated method using deuterium-labeled internal standards in guinea pig plasma, the LLOQ for roflumilast N-oxide was 0.5 ng/mL with linearity from 0.5 to 500.0 ng/mL and a coefficient of determination >0.99 [2].

LLOQ Sensitivity
Cross-study comparable
LLOQ = 0.1 ng/mL (human plasma); 0.5 ng/mL (guinea pig plasma)
Supports research PK profiling sensitivity review
Linearity r > 0.99; deuterated ISTD required
Pharmacokinetics Method Validation Sensitivity

Precision and Recovery Metrics

In a fully validated LC-MS method for guinea pig plasma, the use of deuterium-labeled internal standards including roflumilast N-oxide-d4 yielded intra-day and inter-day precision values (expressed as relative standard deviation percentage) within 6.7% for roflumilast N-oxide quantification [1]. Analyte recovery exceeded 73.4% under the described extraction conditions. In human plasma methods employing penta-deuterated analogs, inaccuracy and precision values remained below 15% across the entire calibration range, with calibration curve correlation coefficients (r) >0.99 [2]. These metrics meet European Medicines Agency (EMA) bioanalytical method validation guidelines [1].

Precision & Recovery
Cross-study comparable
Intra-/inter-day RSD ≤ 6.7%; recovery > 73.4%
Method-transfer context review
Inaccuracy within validation guidelines; EMA criteria referenced
Precision Accuracy Recovery

Roflumilast-d4 N-Oxide Application Scenarios


ANDA/NDA Bioanalytical Method Development

Use as a stable isotope-labeled internal standard in validated LC-MS/MS assays for quantifying roflumilast N-oxide in human plasma, achieving LLOQ of 0.1 ng/mL with inaccuracy and precision <15% [1][2]. This application directly supports Abbreviated New Drug Application (ANDA) bioequivalence studies and pharmacokinetic profiling required for regulatory submissions .

Preclinical PK/TK Studies

Employment in validated LC-MS methods for guinea pig plasma quantification, with demonstrated linearity from 0.5 to 500.0 ng/mL, intra-day/inter-day precision ≤6.7% RSD, and recovery >73.4% [1]. This supports pharmacokinetic-pharmacodynamic (PK-PD) modeling in ovalbumin-induced allergic inflammation models used to evaluate PDE4 inhibitors [1].

Metabolic Stability and DDI Studies

Quantification of roflumilast N-oxide formation in in vitro hepatocyte or microsomal incubations to assess CYP3A4 and CYP1A2 metabolic activity [2]. The deuterated internal standard enables precise measurement of metabolite formation rates, which is essential for evaluating potential drug-drug interactions in polypharmacy contexts .

Inhaled Roflumilast N-Oxide Bioanalysis

Support for analytical method development and validation in studies evaluating inhaled roflumilast N-oxide delivery for autoimmune, respiratory, and inflammatory disorders, as described in granted patents covering this route of administration [3][4].

Application
Selection Property
Validation Focus
Bioanalytical method validation
Co-eluting deuterated ISTD
Matrix-effect correction and precision review
Research PK/TK profiling
Sub-ng/mL sensitivity support
LLOQ and calibration range benchmarking
Metabolic stability studies
Deuterated internal standard for metabolite quantification
CYP3A4/CYP1A2 pathway metabolite formation review
Inhaled formulation bioanalysis
ISTD for research matrices
Method-transfer context for alternative routes

Technical Documentation Hub

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12 linked technical documents
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